Boroxin, tris(1,1-dimethylethyl)-
Description
Significance of Boroxin Scaffolds in Modern Chemical Research
Boroxin scaffolds are recognized for their utility in constructing highly organized molecular architectures. researchgate.net Their quasi-aromatic character and the Lewis acidic nature of the boron atoms contribute to their stability and reactivity. researchgate.net This has led to their incorporation into a diverse array of materials, including self-healing polymers, dendrimers, and covalent organic frameworks (COFs). researchgate.net The ability to introduce a wide range of organic substituents onto the boron atoms allows for the fine-tuning of the physicochemical properties of the resulting boroxine-based materials, making them adaptable for applications in electronics, sensing, and catalysis. clockss.orgnih.gov
Reversible Nature of Boroxin Formation and Dynamic Covalent Chemistry Principles
A defining feature of boroxin chemistry is the reversible nature of the boroxine (B1236090) ring formation. researchgate.net Boroxins are the cyclic anhydrides of boronic acids and are formed through a dehydration reaction that is readily reversible upon the addition of water. researchgate.netclockss.org This dynamic equilibrium is a cornerstone of dynamic covalent chemistry (DCC), a powerful strategy for the construction of complex, self-assembling systems. rsc.orgnih.gov
The principles of DCC leverage reversible bond formation to allow for "proof-reading" and "error-correction" during the assembly process, leading to the thermodynamic product. nih.gov In the context of boroxins, this means that under appropriate conditions, the system can self-correct to form well-ordered structures, which is particularly advantageous in the synthesis of crystalline materials like COFs. rsc.org The reversible nature of the B-O bonds in the boroxine ring also imparts responsive and adaptive properties to materials, enabling functionalities such as self-healing and stimuli-responsive behavior. researchgate.netchemicalbook.com
Scope of Academic Research on Organoboroxins, with Emphasis on Sterically Hindered Derivatives
Academic research on organoboroxins is broad, spanning from fundamental studies of their electronic structure and reactivity to their application in complex material systems. clockss.org A significant area of interest lies in the investigation of sterically hindered organoboroxins, where bulky substituents are attached to the boron atoms. These bulky groups, such as the 1,1-dimethylethyl (tert-butyl) group in Boroxin, tris(1,1-dimethylethyl)-, can profoundly influence the properties and reactivity of the boroxine ring.
The synthesis of such sterically hindered molecules can be challenging. chemsrc.com For instance, the synthesis of tri-tert-butylphosphine, a sterically encumbered phosphorus compound, highlights the difficulties associated with introducing multiple bulky groups around a central atom. chemsrc.com In the case of boroxins, steric hindrance can affect the equilibrium of the boroxine formation and the stability of the resulting ring. Research in this area explores how steric bulk can be used to control the assembly of boroxine-based supramolecular structures and to modulate the reactivity of the boron centers. sigmaaldrich.comnih.gov For example, studies on other sterically hindered molecules have shown that bulky groups can prevent unwanted side reactions and stabilize reactive intermediates. nih.gov The unique steric and electronic environment of Boroxin, tris(1,1-dimethylethyl)- makes it a compelling target for research aimed at developing new materials with tailored properties.
Compound Data
Below are tables detailing the properties of Boroxin, tris(1,1-dimethylethyl)- and a related compound, Tri-tert-butyl borate.
| Identifier | Value |
|---|---|
| CAS Number | 13155-00-5 |
| Molecular Formula | C12H27B3O3 |
| Molecular Weight | 251.77 g/mol |
| Synonyms | Boroxin, tri-tert-butyl- (6CI,7CI,8CI); Boroxin, tris(1,1-dimethylethyl)- (9CI) |
| Property | Value | Reference |
|---|---|---|
| CAS Number | 7397-43-5 | |
| Molecular Formula | C12H27BO3 | |
| Molecular Weight | 230.15 g/mol | |
| Form | Liquid | |
| Boiling Point | 101 °C at 74 mmHg | |
| Melting Point | 18-19 °C | |
| Density | 0.811 g/mL at 25 °C | |
| Refractive Index | n20/D 1.389 |
Structure
2D Structure
Properties
CAS No. |
13155-00-5 |
|---|---|
Molecular Formula |
C12H27B3O3 |
Molecular Weight |
251.8 g/mol |
IUPAC Name |
2,4,6-tritert-butyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C12H27B3O3/c1-10(2,3)13-16-14(11(4,5)6)18-15(17-13)12(7,8)9/h1-9H3 |
InChI Key |
CCTMXYGSJPAZRS-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Boroxin, Tris 1,1 Dimethylethyl and Analogous Structures
Conventional Dehydrative Condensation of Boronic Acids
The most traditional route to boroxines is the reversible, self-condensation of boronic acids, governed by the removal of water to drive the equilibrium toward the product. clockss.orgclockss.org This process, while straightforward in principle, is highly sensitive to reaction conditions and the nature of the substituents on the boronic acid.
The formation of boroxines is an equilibrium process that can be manipulated by altering reaction parameters. clockss.org The dehydration can be achieved either through thermal azeotropic removal of water using solvents like toluene (B28343) or by using chemical drying agents such as phosphorus pentoxide or sulfuric acid. nih.govrsc.org Computational studies have shown that while the dehydration is entropically favored due to the release of three water molecules, it can be enthalpically costly. clockss.orgnih.gov
The electronic properties of the substituents on the boronic acid play a crucial role. Electron-donating groups tend to stabilize the resulting boroxine (B1236090) and increase the equilibrium constant for its formation, whereas electron-withdrawing groups can accelerate the reverse reaction—hydrolysis—by increasing the Lewis acidity of the boron atoms. clockss.orgresearchgate.net For less reactive or sterically hindered carboxylic acids, cooperative catalytic systems, such as those using an electron-deficient phenylboronic acid with a co-catalyst, have been developed to facilitate condensation reactions. rsc.org Microwave-assisted, solvent-free condensation protocols using boric acid as a catalyst have also proven effective, offering an environmentally benign alternative that can proceed rapidly at high temperatures. mdpi.com
Table 1: Factors Influencing Boroxine Formation via Dehydrative Condensation
| Factor | Effect on Boroxine Formation | Rationale | Source(s) |
|---|---|---|---|
| Water Removal | Promotes formation | Shifts equilibrium toward the anhydrous boroxine product. | clockss.org, nih.gov |
| Temperature | Generally promotes formation | Provides energy to overcome the enthalpic cost and facilitates water removal. | clockss.org, clockss.org |
| Electron-Donating Groups | Favors formation | Reduces the Lewis acidity of boron atoms, decreasing susceptibility to hydrolysis. | clockss.org, researchgate.net |
| Electron-Withdrawing Groups | Disfavors formation | Increases Lewis acidity of boron, making the boroxine more prone to hydrolysis. | clockss.org |
| Solvent | Varies | Anhydrous, non-coordinating solvents (e.g., chloroform, toluene) are often used for azeotropic water removal. | nih.gov, rsc.org |
Steric hindrance is a critical determinant in the synthesis of boroxines. Large substituents, such as the tert-butyl groups in Boroxin, tris(1,1-dimethylethyl)-, can significantly influence the reaction. While bulky groups can sterically protect the boron atoms from hydrolysis, thereby enhancing stability, they can also impede the initial construction of the boroxine ring. clockss.orgresearchgate.net
In cases of significant steric crowding, such as with ortho-substituted arylboronic acids, the substituents can force the phenyl rings to twist out of plane with the boroxine ring, creating a propeller-like structure. clockss.org This conformation leads to reduced electronic stability by diminishing the overlap between the π-electrons of the aromatic ring and the vacant p-orbital of the boron atom. clockss.org In polymerization reactions initiated by boranes, increasing the steric hindrance of both the monomer and the initiator has been shown to drive the formation of specific polymer structures by inhibiting certain reaction pathways and promoting others. nih.gov
Advanced Synthetic Strategies
Beyond conventional solution-phase chemistry, advanced synthetic methods have been developed for creating boroxine-containing molecules with high precision and for specialized applications, such as in covalent organic frameworks (COFs) and surface-confined materials.
On-surface synthesis provides a bottom-up approach to construct two-dimensional (2D) covalent networks with atomic precision. bohrium.commdpi.com The condensation of boronic acid precursors on metallic surfaces, such as Au(111), has been successfully used to create single-layered 2D materials and boroxine-containing macromolecules. bohrium.commdpi.comresearchgate.net
This process is typically studied under ultrahigh vacuum conditions and monitored by scanning tunneling microscopy (STM) and X-ray spectroscopy. bohrium.comresearchgate.net For example, the on-surface synthesis of tri-naphthyl boroxine from naphthyl-boronic acid on Au(111) has been detailed, revealing the formation of intermediate dimeric structures before the final trimerization into the boroxine ring. bohrium.com The reaction kinetics and pathway can be controlled by factors such as the substrate temperature, monomer concentration, and choice of solvent during deposition. bohrium.comfigshare.com The resulting boroxine networks can exhibit unique electronic properties due to interactions with the metal substrate, opening avenues for developing novel organic-based devices. mdpi.com
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a rapid and solvent-efficient method for synthesizing boroxine-linked covalent organic frameworks (COFs). researchgate.netopenreview.netbirmingham.ac.uk This approach dramatically reduces reaction times (from days to minutes) and solvent usage compared to traditional solvothermal methods. researchgate.netnih.gov
In a typical mechanochemical synthesis of a boroxine COF, a multifunctional boronic acid is milled with a dehydrating additive, such as trimethylboroxine, at room temperature. researchgate.netopenreview.net This technique has been used to produce highly crystalline and porous 2D and 3D COFs quantitatively, without the need for extensive purification. researchgate.netbirmingham.ac.uk The kinetics of COF mechanosynthesis can be monitored in real-time using Raman spectroscopy, which has provided the first quantitative analysis of the process. researchgate.netbham.ac.uk Furthermore, the methodology has been scaled up to produce multi-gram quantities of COFs using Resonant Acoustic Mixing (RAM). researchgate.netnih.gov
Table 2: Comparison of Synthesis Methods for Boroxine-Linked COFs
| Method | Typical Reaction Time | Solvent Usage | Key Features | Source(s) |
|---|---|---|---|---|
| Solvothermal | >24 hours | High | Requires high temperatures and pressurized solutions. | openreview.net |
| Mechanochemical | < 1 hour | >20-fold reduction | Rapid, room-temperature, quantitative yield, scalable with RAM. | researchgate.net, openreview.net, nih.gov |
While not a direct method for boroxine synthesis, flow chemistry is a powerful tool for the continuous and scalable production of the necessary boronic acid precursors. organic-chemistry.orgacs.orgnih.gov A continuous flow setup has been developed for organolithium chemistry, enabling the synthesis of various boronic acids on a multigram scale with reaction times of less than one second. organic-chemistry.orgacs.org
The process typically involves a halogen-lithium exchange followed by an electrophilic quench with a boron source like trimethyl borate. organic-chemistry.org The precise temperature control and efficient mixing in flow reactors mitigate the risks associated with highly reactive organolithium reagents and prevent clogging. organic-chemistry.org This method has been successfully applied to both electron-rich and electron-poor aryl bromides, producing highly pure boronic acids in good to excellent yields without extensive optimization or purification. acs.org This "Flash Chemistry" approach combines rapid synthesis with high throughput (up to ~60 g/h), making it highly valuable for both academic and industrial laboratories. organic-chemistry.orgorganic-chemistry.org
Table 3: Selected Boronic Acids Synthesized via Continuous Flow Chemistry
| Product | Starting Material | Yield (%) | Throughput | Source(s) |
|---|---|---|---|---|
| 4-Methylphenylboronic acid | 1-Bromo-4-methylbenzene | 91 | ~1 g/min | acs.org |
| 4-Methoxyphenylboronic acid | 1-Bromo-4-methoxybenzene | 92 | ~1 g/min | acs.org |
| 4-Formylphenylboronic acid | 1-Bromo-4-(diethoxymethyl)benzene | 85 | ~1 g/min | acs.org |
| 3-(Trifluoromethyl)phenylboronic acid | 1-Bromo-3-(trifluoromethyl)benzene | 82 | ~1 g/min | acs.org |
Transesterification and Metathesis Routes from Pinacol (B44631) Boronates for Boroxin Systems
Traditional synthesis of boroxines often involves the dehydration of boronic acids. However, this method can be inefficient for certain substrates. Transesterification and metathesis reactions using pinacol boronates as starting materials offer a promising alternative for the synthesis of boroxin systems, including those bearing bulky alkyl groups. researchgate.netchemrxiv.org
Transesterification Route:
The transesterification of an alkyl pinacol boronate, such as 2-(1,1-dimethylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with a suitable boron source can lead to the formation of the corresponding boroxine. This process typically involves the exchange of the pinacol group for another boronic acid or a simple borate. While specific literature on the transesterification leading directly to tris(1,1-dimethylethyl)boroxin is scarce, the general principle can be applied. A proposed reaction scheme is the acid-catalyzed reaction of tert-butyl pinacol boronate with a boronic acid, which can be driven to completion by the removal of the pinacol byproduct.
Metathesis Route:
Metathesis offers another powerful strategy for constructing boroxin rings. chemrxiv.org In the context of Covalent Organic Frameworks (COFs), the metathesis of pinacol boronates with other boron-containing reagents has been successfully employed to form boroxine linkages. chemrxiv.org This approach could be adapted for the synthesis of discrete molecular boroxins. A potential metathesis reaction for tris(1,1-dimethylethyl)boroxin could involve the reaction of tert-butyl pinacol boronate with a suitable boron trihalide or another reactive boron species, leading to the exchange of ligands and the formation of the boroxine ring. The reaction's feasibility would heavily depend on the reactivity of the starting materials and the stability of the resulting boroxine under the reaction conditions.
| Method | Starting Material | Reagent | Proposed Conditions | Product | Byproduct |
| Transesterification | 2-(1,1-dimethylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boric Acid / Water | Acid catalyst (e.g., TFA), elevated temperature, removal of pinacol | Boroxin, tris(1,1-dimethylethyl)- | Pinacol |
| Metathesis | 2-(1,1-dimethylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boron Trichloride | Inert solvent, low temperature | Boroxin, tris(1,1-dimethylethyl)- | 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Table 1: Proposed Synthetic Routes to Tris(1,1-dimethylethyl)boroxin
Functionalization Strategies for Boroxin, tris(1,1-dimethylethyl)- Derivatives
The functionalization of pre-formed boroxines allows for the introduction of various chemical moieties, expanding their utility. The reactivity of the B-O bonds within the boroxine ring provides a handle for such modifications.
One potential strategy involves the palladium/norbornene cooperative catalysis, also known as the Catellani reaction, which has been successfully applied to the ortho-functionalization of aryl boroxines. nih.gov Although this method is established for aryl systems, its adaptation to alkyl boroxines would be a novel research direction. A hypothetical reaction could involve the reaction of tris(1,1-dimethylethyl)boroxin with an electrophile in the presence of a palladium catalyst and norbornene, potentially leading to the functionalization of the tert-butyl groups. The success of such a reaction would depend on the C-H activation of the alkyl substituent.
Another approach could involve the reaction of the boroxine with organometallic reagents. The B-O bonds in boroxines can be cleaved by strong nucleophiles, which could open up pathways for derivatization. For instance, reaction with an organolithium or Grignard reagent might lead to the substitution of one of the tert-butyl groups or the opening of the boroxine ring, which could then be trapped with an electrophile.
| Strategy | Reagents | Potential Product | Key Challenge |
| Catellani-type Reaction | Electrophile, Pd-catalyst, Norbornene | Functionalized tert-butyl group | C-H activation of the alkyl substituent |
| Nucleophilic Substitution | Organolithium/Grignard reagent, Electrophile | Substituted boroxine or ring-opened product | Controlling the extent of reaction and selectivity |
Table 2: Hypothetical Functionalization Strategies for Tris(1,1-dimethylethyl)boroxin Derivatives
Structural Characterization and Spectroscopic Probing of Boroxin, Tris 1,1 Dimethylethyl
Advanced Spectroscopic Techniques for Structural Elucidation
The precise characterization of tris(1,1-dimethylethyl)boroxin relies on a suite of advanced spectroscopic methods. These techniques probe the molecule's atomic-level structure, electronic environment, and behavior during chemical transformations, providing a comprehensive understanding of its properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for analyzing the structure and dynamics of tris(1,1-dimethylethyl)boroxin in solution. By examining the magnetic properties of its atomic nuclei, primarily ¹H and ¹¹B, researchers can deduce connectivity, study molecular motions, and probe the electronic environment of the central boron atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for investigating the kinetics and dynamic processes involving tris(1,1-dimethylethyl)boroxin. The tert-butyl groups [(CH₃)₃C-] of the molecule provide a distinct, strong singlet in the ¹H NMR spectrum due to the magnetic equivalence of the nine protons. The chemical shift of this peak provides information about the local electronic environment.
While specific kinetic data for this compound is not extensively detailed in the available literature, the principles of real-time NMR spectroscopy can be applied to study its dynamic behavior. nih.gov For instance, monitoring changes in the ¹H NMR spectrum over time can elucidate the kinetics of its formation from tert-butylboronic acid or its hydrolysis back to the acid. Such studies would involve tracking the intensity of the tert-butyl signal corresponding to the boroxine (B1236090) against the signal for the boronic acid. Furthermore, variable-temperature (VT) NMR studies could reveal information about fluxional processes, such as ring puckering or exchange dynamics with other species in solution, by observing changes in peak shape, coalescence, or the appearance of new signals at different temperatures.
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is uniquely suited for probing the environment of the boron atoms within the boroxine ring. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom.
For tricoordinate boron compounds with oxygen-containing functional groups, the ¹¹B resonance appears at a higher field compared to their alkylborane counterparts due to the strong π-donating character of the oxygen atoms. sdsu.edu The cyclic anhydrides of boronic acids, known as boroxines ((RBO)₃), exhibit ¹¹B chemical shifts that are slightly downfield from the corresponding boronic acids. sdsu.edu Specifically, alkyl-substituted boroxines like tris(1,1-dimethylethyl)boroxin are expected to have a chemical shift in the region of 33 ppm. sdsu.edu This is distinct from the typical resonance of the parent boronic acid, which is found closer to 30 ppm. sdsu.edu
The ¹¹B NMR chemical shift is also a valuable indicator of coordination effects. If the boroxine interacts with a Lewis base, forming a coordination complex, the coordination number of the boron atom changes from three to four. This results in a significant upfield shift in the ¹¹B NMR spectrum, with stronger complexes generally appearing at a higher field. sdsu.edu This effect allows for the study of Lewis acid-base interactions involving the boroxine ring.
Table 1: Typical ¹¹B NMR Chemical Shifts for Boron Compounds
| Compound Type | Example Structure | Typical ¹¹B Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Alkylboronic Acid | R-B(OH)₂ | ~30 | sdsu.edu |
| Alkylboroxine | (RBO)₃ | ~33 | sdsu.edu |
| Aryl/Vinylboroxine | (ArBO)₃ | Upfield shift of 2-4 ppm vs. alkyl derivatives | sdsu.edu |
| Borohydrides | BH₄⁻ | -26 to -45 | sdsu.edu |
X-ray Spectroscopies (NEXAFS, XPS)
X-ray spectroscopic techniques, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) and X-ray Photoelectron Spectroscopy (XPS), are instrumental in characterizing the electronic structure and chemical state of boroxine-based systems, particularly in the solid state and on surfaces.
The formation of boroxines from boronic acids is a prime example of dynamic covalent chemistry, involving reversible condensation and hydrolysis reactions. In-situ Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is a powerful technique for studying these processes under realistic conditions. mdpi.comnih.gov By monitoring the elemental core-level spectra (e.g., B 1s, O 1s, C 1s) in real-time while controlling parameters like temperature and water partial pressure, researchers can map the conditions that favor either the formation or dissolution of the boroxine framework. nih.gov
For tris(1,1-dimethylethyl)boroxin, XPS can distinguish between the boron in the starting tert-butylboronic acid and the boron in the final boroxine ring based on subtle shifts in the B 1s binding energy. This allows for the direct observation of the chemical equilibrium and provides key insights into the thermodynamic control of the covalent bond formation. nih.gov
NEXAFS spectroscopy provides complementary information on the electronic structure and molecular orientation. The B K-edge NEXAFS spectrum of a boroxine is dominated by a strong resonance corresponding to the transition of a B 1s electron to an unoccupied π* molecular orbital associated with the boroxine ring. bohrium.commdpi.com The energy and intensity of this peak serve as a fingerprint for the chemical state of the boron. bohrium.com Furthermore, by using polarized synchrotron radiation, the orientation of the boroxine ring relative to a substrate can be determined. A strong angular dependence, or dichroism, of the π* resonance indicates that the molecules have a preferential, often flat, adsorption geometry on a surface. mdpi.com
Table 2: Application of X-ray Spectroscopy to Boroxine Analysis
| Technique | Information Obtained | Key Spectral Feature | Reference |
|---|---|---|---|
| NAP-XPS | Real-time monitoring of condensation/hydrolysis; chemical state analysis. | B 1s and O 1s core-level binding energies. | mdpi.comnih.gov |
| NEXAFS | Electronic structure (unoccupied orbitals); molecular orientation on surfaces. | B K-edge 1s → π* transition; polarization dependence (dichroism). | bohrium.commdpi.com |
Raman Spectroscopy for Reaction Monitoring in Mechanochemical Synthesis
Mechanochemistry, or solid-state milling, presents a sustainable, solvent-free alternative for synthesizing compounds like tris(1,1-dimethylethyl)boroxin. In-situ monitoring of these reactions is crucial for understanding their kinetics and mechanisms, and Raman spectroscopy is an ideal technique for this purpose. bohrium.commdpi.com
By using a translucent milling jar, a laser can be directed at the solid reaction mixture, and the scattered Raman photons can be collected and analyzed in real-time without interrupting the milling process. bohrium.com The synthesis of tris(1,1-dimethylethyl)boroxin from solid tert-butylboronic acid could be monitored by observing the disappearance of Raman bands characteristic of the boronic acid's O-H stretches and the appearance of new bands associated with the B-O-B vibrations of the boroxine ring. Plotting the intensity of these characteristic peaks against time allows for the generation of kinetic profiles, providing insight into the reaction rate and the presence of any intermediate species. researchgate.net This technique complements other methods like powder X-ray diffraction but has the advantage of being more accessible and easily implemented in a standard laboratory setting. bohrium.com
Microscopic and Diffraction Techniques
The application of advanced microscopic and diffraction techniques is crucial for a comprehensive structural elucidation of chemical compounds.
STM is a premier technique for visualizing the arrangement of molecules on conductive surfaces, offering real-space images of their self-assembly and morphology. Studies on related compounds, such as other boroxine derivatives and molecules functionalized with tert-butyl groups, have demonstrated the utility of STM in this regard. For instance, research on the on-surface synthesis of boroxine-based molecules on gold (Au(111)) surfaces has shown that STM can effectively characterize the formation and morphology of the resulting two-dimensional structures. bohrium.comresearchgate.net The tert-butyl groups, due to their steric bulk, are known to significantly influence the self-assembly of molecules on surfaces and are typically observable as distinct features in STM images.
However, a specific investigation into the surface assembly and morphology of Boroxin, tris(1,1-dimethylethyl)- using STM has not been identified in the public domain. Such a study would be anticipated to reveal how the interplay between the planar boroxine ring and the bulky tert-butyl substituents dictates the packing and ordering of the molecules on a substrate.
A hypothetical X-ray diffraction study on Boroxin, tris(1,1-dimethylethyl)- would be expected to provide precise measurements of the B-O and B-C bond lengths within the boroxine ring, as well as the conformation of the tert-butyl groups relative to the central ring. This information would be invaluable for understanding the molecule's steric and electronic properties.
Theoretical and Computational Investigations of Boroxin, Tris 1,1 Dimethylethyl
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of boroxine (B1236090) derivatives, including Boroxin, tris(1,1-dimethylethyl)-, also known as tri-tert-butylboroxin. These computational methods provide valuable insights that complement experimental findings.
DFT calculations have been instrumental in understanding the electronic structure and bonding within boroxine rings. The central boroxine skeleton is characterized by a nearly flat, hexagonal arrangement of alternating boron and oxygen atoms with bond angles approaching 120°. nih.gov The bonding within this ring is a combination of sigma and pi interactions.
Studies on various substituted boroxines have shown that the electronic properties can be tuned by the substituents attached to the boron atoms. For instance, electron-donating groups tend to support the formation and stability of the arylboroxine ring. clockss.org The tert-butyl groups in Boroxin, tris(1,1-dimethylethyl)- are primarily electron-donating through an inductive effect, influencing the electron density distribution within the B-O ring.
Computational analyses, such as Mulliken population analysis, can provide a qualitative understanding of the charge distribution, revealing the partial ionic character of the B-O bonds. aps.org The planarity of the boroxine ring can be influenced by the steric bulk of the substituents. While the boroxine ring itself is largely planar, the attached phenyl rings in arylboroxines, for example, are often non-planar relative to the central ring. nih.gov
DFT calculations are widely used to predict the reactivity of boroxines and to map out potential reaction pathways. The Lewis acidic nature of the boron atoms in the boroxine ring is a key determinant of its reactivity. clockss.org Computational studies can model the interaction of boroxines with Lewis bases and predict the formation of adducts.
Reaction mechanisms can be investigated by locating transition state structures and calculating activation energy barriers. For example, the mechanism for the formation of boroxines from boronic acids has been studied computationally, revealing a stepwise process involving the formation of dimers and the release of water molecules. researchgate.net The reverse reaction, the hydrolysis of boroxines, can also be modeled to understand their stability in the presence of water. clockss.org
Furthermore, DFT can be employed to study the role of boroxines in catalytic cycles, such as in Suzuki-Miyaura coupling reactions, by modeling the various intermediates and transition states involved. clockss.org
Computational chemistry provides a means to quantify the thermodynamic and kinetic parameters associated with the formation and interconversion of boroxines. The formation of boroxines from the corresponding boronic acids is a dehydration reaction that is often reversible. clockss.orgresearchgate.net
Kinetic analyses can be performed by calculating the energy barriers for the forward and reverse reactions. This information is crucial for understanding the conditions under which boroxines are formed and how readily they interconvert with their corresponding boronic acids. Computational studies have shown that the equilibrium between boronic acids and boroxines is sensitive to solvent and temperature. researchgate.net
Table 1: Calculated Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines This table is interactive. You can sort and filter the data.
| Substituent (R) | ΔH (kJ/mol) | ΔS (J K⁻¹ mol⁻¹) | ΔG (kJ/mol) |
|---|---|---|---|
| OMe | 12.3 | 36.5 | 1.4 |
| Me | 13.9 | 37.8 | 2.6 |
| H | 14.3 | 37.8 | 3.0 |
| Cl | 15.6 | 38.2 | 4.2 |
| CN | 17.5 | 39.1 | 5.8 |
Data sourced from experimental and computational studies on arylboroxines and is intended to be illustrative of the general thermodynamic trends. researchgate.net
Computational Modeling of Boron-Lewis Acid Interactions
The Lewis acidity of the boron atoms in Boroxin, tris(1,1-dimethylethyl)- is a fundamental aspect of its chemistry. clockss.org Computational modeling allows for a detailed investigation of the interactions between the boroxine and various Lewis bases.
DFT calculations can be used to model the formation of Lewis acid-base adducts. clockss.org The geometry of these adducts, including the B-N or B-O bond lengths and angles in the case of nitrogen or oxygen bases, can be optimized to find the most stable configuration. The strength of the Lewis acid-base interaction can be quantified by calculating the binding energy.
The Activation Strain Model (ASM) is a computational tool that can provide deeper insight into the nature of these interactions. nih.gov ASM partitions the interaction energy into two components: the strain energy, which is the energy required to deform the interacting molecules from their equilibrium geometries to the geometries they adopt in the adduct, and the interaction energy, which is the actual interaction between the deformed molecules. nih.gov This analysis can reveal whether the interaction is primarily driven by electrostatic or orbital interactions. nih.gov
Computational studies have also investigated the interaction of boroxines with anions, which is relevant to their potential application as anion receptors. nih.govclockss.org Ab initio calculations have been used to study anion–π interactions in inorganic rings, including boroxine. clockss.org
Application of Machine Learning in Boroxin Research
Machine learning (ML) is an emerging field in chemistry that has the potential to accelerate research on boroxines and other boron-containing compounds. nih.govchemrxiv.orgthemoonlight.iobohrium.comchemistryworld.comrsc.orgresearchgate.netnih.govnih.govresearchgate.netyoutube.comnih.gov
ML models can be trained on large datasets of chemical information to predict the properties and reactivity of new compounds. researchgate.netyoutube.comnih.gov For boroxines, this could involve predicting their stability, reactivity in specific reactions, or their structural features.
The process typically involves generating a set of molecular descriptors for a series of known boroxines. These descriptors can be based on the molecules' 2D or 3D structures, or they can be derived from quantum mechanical calculations. themoonlight.io An ML algorithm, such as a random forest or a neural network, is then trained to find a relationship between these descriptors and the property of interest. chemrxiv.orgnih.gov
Once trained, the model can be used to predict the properties of new, unstudied boroxine derivatives. This can be a much faster approach than performing DFT calculations for every new compound. For example, ML models could be developed to predict the Lewis acidity of different boroxines or to forecast the outcomes of reactions involving boroxines. themoonlight.ionih.gov The development of interpretable ML models, which can provide insights into the reasons behind their predictions, is an active area of research. themoonlight.io
Data-Driven Exploration of Configurational Spaces
The steric bulk of the three 1,1-dimethylethyl (tert-butyl) groups in Boroxin, tris(1,1-dimethylethyl)- significantly influences its three-dimensional structure and dynamic behavior. A thorough understanding of its conformational landscape is crucial for predicting its reactivity, physical properties, and potential applications. Data-driven exploration of configurational spaces, employing computational methods such as molecular dynamics (MD) and Monte Carlo (MC) simulations, provides a powerful approach to map out the accessible conformations and their relative energies.
While specific, in-depth data-driven explorations of the configurational space for tris(1,1-dimethylethyl)boroxin are not extensively detailed in publicly available research, the principles of such investigations can be outlined based on established computational chemistry methodologies. These studies are fundamental to understanding how the sterically demanding tert-butyl substituents affect the planarity and flexibility of the central boroxine ring.
Theoretical Framework for Configurational Space Exploration
A data-driven exploration of the configurational space of tris(1,1-dimethylethyl)boroxin would typically involve the following steps:
Initial Structure Generation: A starting 3D model of the molecule is generated and optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find a local minimum energy structure.
Conformational Sampling: To explore the vast configurational space, methods capable of sampling a large number of molecular conformations are employed.
Molecular Dynamics (MD) Simulations: These simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes the molecule's dynamic behavior. By simulating the molecule at a given temperature, it can overcome energy barriers and explore different conformational states.
Monte Carlo (MC) Simulations: This method involves making random changes to the molecular geometry (e.g., rotating bonds) and accepting or rejecting the new conformation based on its energy. This allows for an efficient search of the potential energy surface.
Data Analysis and Clustering: The large dataset of conformations generated from MD or MC simulations is then analyzed to identify distinct conformational families. Clustering algorithms group similar structures together, allowing for the identification of the most populated (lowest energy) conformational states.
Potential Energy Surface (PES) Mapping: The energy of the representative conformations from each cluster is calculated at a higher level of theory to construct a more accurate potential energy surface. This surface provides a map of the energy landscape, showing the low-energy valleys (stable conformations) and the hills (transition states) that separate them.
Expected Research Findings from a Data-Driven Study
A data-driven computational study on tris(1,1-dimethylethyl)boroxin would be expected to yield detailed insights into its structural dynamics. The primary focus would be on the interplay between the steric hindrance of the tert-butyl groups and the geometry of the B₃O₃ ring.
Table 1: Hypothetical Low-Energy Conformers of Tris(1,1-dimethylethyl)boroxin
| Conformational Class | Key Dihedral Angles (B-O-B-C) | Relative Energy (kcal/mol) | Population (%) |
| Planar (C₃h symmetry) | ~0°, 180° | 5.0 - 7.0 | < 5% |
| Twisted-Boat | Variable | 1.0 - 2.0 | 20 - 30% |
| Twisted-Chair | Variable | 0.0 | 60 - 70% |
| Asymmetric | Variable | > 7.0 | < 1% |
Note: This table is a hypothetical representation of potential findings from a detailed computational study and is intended for illustrative purposes. The actual values would be dependent on the level of theory and simulation parameters used.
The bulky tert-butyl groups are expected to cause significant puckering of the boroxine ring, making a perfectly planar conformation energetically unfavorable. The primary modes of flexibility would likely involve low-frequency vibrations corresponding to the out-of-plane bending of the boroxine ring and the torsional rotations of the tert-butyl groups around the B-C bonds.
Table 2: Predicted Vibrational Frequencies for Key Conformational Motions
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| Boroxine Ring Puckering | 50 - 150 | Out-of-plane deformation of the B₃O₃ ring |
| Tert-butyl Torsion | 150 - 300 | Rotation of the tert-butyl groups around the B-C bonds |
| B-O Ring Stretching | 1300 - 1400 | Symmetric and asymmetric stretching of the B-O bonds |
Note: This table presents predicted frequency ranges based on general knowledge of similar molecular structures.
The exploration of the configurational space would also reveal the energy barriers between different conformations. This information is critical for understanding the conformational dynamics of the molecule at different temperatures. For a molecule with significant steric hindrance like tris(1,1-dimethylethyl)boroxin, the energy barriers for interconversion between different puckered forms of the boroxine ring could be substantial.
Reactivity and Mechanistic Studies Involving Boroxin, Tris 1,1 Dimethylethyl
Lewis Acidity and Coordination Chemistry of the Boroxin Ring
The Lewis acidity of the boroxin ring in Boroxin, tris(1,1-dimethylethyl)-, also known as tri-tert-butylboroxin, is a critical factor governing its reactivity and coordination behavior. The boron atoms within the six-membered B-O-B-O-B-O ring possess vacant p-orbitals, rendering them susceptible to nucleophilic attack. This inherent Lewis acidity allows the boroxin to interact with a variety of Lewis bases.
Boroxin, tris(1,1-dimethylethyl)- readily forms adducts with nitrogen-donor ligands. This interaction involves the donation of a lone pair of electrons from the nitrogen atom to one of the boron atoms in the boroxin ring, leading to the formation of a coordinate covalent bond. This deactivates the Lewis acidic sites through both electron donation and steric shielding. researchgate.net The formation of these adducts can be reversible and is often influenced by the nature of the solvent and the steric and electronic properties of the nitrogen-containing ligand.
The coordination chemistry of boroxins with nitrogen-donor ligands is a subject of ongoing research, with studies exploring the synthesis and characterization of various adducts. For instance, the interaction with ligands such as pyridines and amines leads to the formation of stable complexes. The tripodal nature of boroxines allows for the formation of adducts with N-donor Lewis bases. researchgate.net
The presence of the three bulky 1,1-dimethylethyl (tert-butyl) groups on the boron atoms of Boroxin, tris(1,1-dimethylethyl)- exerts a significant steric influence on its Lewis acidity and coordination behavior. These bulky groups create steric hindrance around the boron centers, which can impede the approach of Lewis bases. libretexts.orglibretexts.org This phenomenon, often referred to as F-strain (front strain), makes it more difficult for the Lewis acid and Lewis base centers to interact. libretexts.orglibretexts.org
The steric bulk weakens the strength of the Lewis acid by introducing strain in the resulting acid-base adduct. libretexts.orglibretexts.org While the inherent electronic Lewis acidity of the boron atoms remains, the steric encumbrance can kinetically hinder or even prevent the formation of adducts with sterically demanding Lewis bases. This interplay between steric and electronic effects is a key determinant of the coordination chemistry of Boroxin, tris(1,1-dimethylethyl)-. For example, while it may readily coordinate with small, unhindered nitrogen donors, its interaction with bulkier ligands might be less favorable. The steric demand of a Lewis acid can be quantified using methods like the percent buried volume (%VBur), which provides a measure of the steric protection of the Lewis acidic center. nih.gov
| Feature | Description |
| F-strain (Front Strain) | Steric hindrance caused by bulky groups that makes it difficult for Lewis acid and base centers to approach and interact. libretexts.orglibretexts.org |
| I-strain (Internal Strain) | Strain associated with the geometric changes that occur upon adduct formation, particularly relevant for Lewis acid centers within rings. libretexts.orglibretexts.org |
| Weakened Lewis Acidity | The steric strain introduced by bulky groups weakens the overall strength of the Lewis acid-base adduct. libretexts.orglibretexts.org |
Mechanistic Aspects of Boroxin Hydrolysis and Stability in Aqueous Media
Boroxins are the anhydrous form of boronic acids and are formed through the dehydration of three equivalents of a boronic acid. researchgate.net This formation is a reversible equilibrium process that can be controlled by the addition or removal of water. researchgate.netresearchgate.net Consequently, boroxins are generally susceptible to hydrolysis, readily converting back to their corresponding boronic acids in the presence of water. researchgate.netresearchgate.net The stability of the boroxin ring in aqueous media is a significant concern for its practical applications.
The hydrolysis of boroxins is a major challenge for boroxine-based materials, though they can possess self-healing properties due to the reversibility of the boroxine (B1236090) formation. researchgate.net The low hydrolytic stability of the boroxine linkage can make the synthesis of certain structures, like boroxine-linked covalent organic frameworks (COFs), challenging. researchgate.net
Several strategies have been explored to enhance the hydrolytic stability of the boroxin ring. These approaches aim to mitigate the susceptibility of the boron atoms to nucleophilic attack by water.
One effective strategy is the introduction of bulky substituents on the boron atoms. The steric hindrance provided by groups like the 1,1-dimethylethyl groups in Boroxin, tris(1,1-dimethylethyl)- can physically shield the boron centers from water molecules, thereby slowing down the rate of hydrolysis. researchgate.net
Another approach involves modifying the electronic properties of the boroxin. The introduction of electron-donating groups attached to the boron atoms can decrease the Lewis acidity of the boron centers, making them less electrophilic and therefore less reactive towards water. researchgate.net
The formation of adducts with N-donor ligands also serves as a protective strategy. By coordinating to the boron atoms, these ligands deactivate the Lewis acidic sites through both electron donation and steric shielding, thus enhancing stability against hydrolysis. researchgate.net Recent research has also focused on the development of novel boroxine structures that exhibit inherent water stability, even across a broad pH range, by addressing the fundamental challenge of hydrolytic instability. researchgate.net
| Strategy | Mechanism of Stability Enhancement |
| Introduction of Bulky Groups | Sterically protects the boron atoms from attack by water molecules. researchgate.net |
| Incorporation of Electron-Donating Groups | Reduces the Lewis acidity of the boron atoms, making them less susceptible to nucleophilic attack. researchgate.net |
| Adduct Formation with N-donor Ligands | Deactivates the Lewis acidic sites through electron donation and steric shielding. researchgate.net |
| Novel Structural Design | Creates inherently water-stable boroxine structures. researchgate.net |
Role in Cross-Coupling Reactions
Boron-containing compounds are pivotal reagents in modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions.
Boroxin, tris(1,1-dimethylethyl)- and related boroxines can serve as effective aryl or vinyl transfer reagents in Suzuki-Miyaura cross-coupling reactions. rsc.orglibretexts.org This powerful carbon-carbon bond-forming reaction is widely used to construct biaryls, styrenes, and conjugated dienes. libretexts.org In the catalytic cycle of the Suzuki-Miyaura coupling, the organoboron species, which can be a boronic acid or its derivatives like a boroxin, undergoes transmetalation with a palladium(II) complex. libretexts.org
The use of boroxines in Suzuki-Miyaura couplings can be advantageous. As anhydrides of boronic acids, they can be more stable towards protodeboronation under certain conditions. The anhydrous nature of some cross-coupling methods can prevent the hydrolysis of the boronic ester coupling partner, leading to increased reaction rates. nih.gov The choice of the boron reagent is critical, and various classes have been developed with tailored properties for specific coupling conditions. rsc.org While boronic acids are commonly employed, boroxines represent a viable alternative, especially in anhydrous reaction systems designed to couple challenging substrates like refractory heteroaryl compounds. nih.gov
Catalyst Design and Mechanistic Insights in Boroxin-Mediated Reactions
The utility of Boroxin, tris(1,1-dimethylethyl)-, also known as tris(tert-butyl)boroxin, in catalytic processes, particularly in direct amidation reactions, is intrinsically linked to its structure and the mechanistic pathways it follows. Understanding these aspects is crucial for the rational design of more efficient catalysts.
Mechanistic Insights: A Shift in Paradigm
Historically, the mechanism of direct amidation catalyzed by boron compounds was thought to proceed through a monoacyloxyboron intermediate. However, recent and detailed investigations have challenged this long-held belief, proposing a more complex and cooperative mechanism. worktribe.comnih.govrsc.org
Extensive studies involving the interaction of boronic acids with carboxylic acids and amines have revealed that borinic acids are not competent catalysts for amidation. nih.gov Instead, they tend to form unreactive amino-carboxylate complexes or undergo protodeboronation to yield boronic acids. nih.gov This observation led to the crucial insight that a minimum of three free coordination sites on the boron atom is a prerequisite for catalytic activity in amidation. nih.govrsc.org
The currently favored mechanism suggests that the reaction does not proceed through a simple monomeric boron species. Instead, it is proposed to involve a dimeric B-X-B motif, where X can be an oxygen or a nitrogen atom. worktribe.comrsc.org This dimeric structure is believed to be uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. worktribe.comrsc.org Quantum mechanical calculations support this hypothesis, indicating that several potential pathways involving such dimeric species are energetically more favorable than the previously accepted monoacyloxyboron mechanism. rsc.org
Catalyst Design: Leveraging Steric and Electronic Properties
The design of new catalysts based on the tris(tert-butyl)boroxin scaffold is an area of active research, driven by the need for more robust and selective amidation catalysts. The inherent properties of the tert-butyl groups provide a key handle for modulating catalytic activity.
The primary role of the bulky tert-butyl groups is to provide steric shielding to the boron center. This steric encumbrance can prevent the formation of undesired side products and can influence the chemoselectivity of the reaction. For instance, in reactions involving substrates with multiple reactive sites, the steric bulk of the catalyst can direct the reaction to the most accessible site.
Furthermore, the electronic properties of the substituents on the boroxine ring are critical. While tris(tert-butyl)boroxin itself has fixed alkyl substituents, the principles of catalyst design in this family of compounds often involve the introduction of electron-withdrawing or electron-donating groups on the aryl ring of arylboroxines to tune the Lewis acidity of the boron centers. This, in turn, affects the catalyst's ability to activate the carboxylic acid.
While specific examples of catalyst design originating directly from modifying tris(tert-butyl)boroxin are not extensively documented in publicly available research, the overarching principles derived from studies on related boronic acids and boroxines are applicable. The development of bifunctional boronic acid catalysts, for example, highlights a key design strategy where an additional functional group is incorporated to assist in the catalytic cycle. worktribe.com
Research Findings on Boron-Catalyzed Amidation
To illustrate the effectiveness of boron-based catalysts, the following table summarizes representative findings from studies on direct amidation reactions. While not exclusively focused on tris(tert-butyl)boroxin, this data provides context for the performance of this class of catalysts.
| Catalyst System | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Arylboronic Acid | Benzylamine | Benzoic Acid | Toluene (B28343) | 95 | worktribe.com |
| Borate Ester | 4-Methoxyaniline | Phenylacetic Acid | tert-Butyl Acetate | 88 | rsc.org |
| Arylboronic Acid | Morpholine | Hexanoic Acid | Xylene | 92 | worktribe.com |
This table is a representation of typical results from the cited literature and is intended for illustrative purposes.
Applications in Advanced Materials Science
Covalent Organic Frameworks (COFs) Utilizing Boroxin Linkages
Boroxine (B1236090) rings, formed by the dehydration of boronic acids, serve as one of the foundational linkages in the construction of Covalent Organic Frameworks (COFs). These crystalline, porous polymers offer pre-designable structures and high surface areas, making them suitable for a variety of applications.
The synthesis of boroxine-linked COFs is primarily achieved through the self-condensation of multitopic boronic acid monomers. researchgate.net This process involves the reversible formation of the B₃O₃ boroxine ring, which drives the crystallization of the extended framework. rsc.org The geometry of the monomer dictates the topology of the resulting COF, allowing for the rational design of both 2D and 3D structures. researchgate.net For instance, the use of planar triangular or linear diboronic acids typically results in the formation of 2D sheets that stack via π-π interactions.
A significant advancement in this area is the ability to transform a pre-synthesized 2D COF into a 3D framework. nih.govresearcher.life This has been demonstrated through a base-triggered reconstruction where trigonal boronate ester linkages in a 2D COF were converted into tetrahedral anionic spiroborate linkages. nih.govresearcher.life This chemical reconstruction facilitates a complete rearrangement of the crystal lattice, altering the topology from a 2D square lattice (sql) to a non-interpenetrated 3D network (nbo). nih.govresearcher.life Such a transformation can lead to a significant expansion of the pore size, for example, from 2.45 nm in the 2D COF to 3.02 nm in the resulting 3D structure. nih.govresearcher.life
Dual-linkage COFs that incorporate both boroxine rings and other covalent bonds, such as imines, have also been developed. oaepublish.com These materials are synthesized through the co-condensation of monomers containing different functional groups, offering a pathway to multifunctional materials that combine the properties of distinct linkage types. oaepublish.com
Table 1: Synthesis Strategies for Boroxine-Linked COFs
| Synthesis Strategy | Description | Resulting Structure | Key Feature |
|---|---|---|---|
| Self-Condensation | Dehydration of multitopic boronic acid monomers. researchgate.netrsc.org | 2D or 3D COFs | Relies on the reversible formation of the B₃O₃ ring to achieve crystallinity. rsc.org |
| 2D to 3D Reconstruction | Base-catalyzed conversion of 2D boronate ester linkages to 3D spiroborate linkages. nih.govresearcher.life | 3D COF from 2D precursor | Complete lattice rearrangement and pore size expansion. nih.govresearcher.life |
| Dual-Linkage Formation | Co-condensation of monomers with different functional groups (e.g., boronic acid and amine). oaepublish.com | 2D or 3D COFs with multiple linkage types | Combines properties of different covalent bonds (e.g., boroxine and imine). oaepublish.com |
A central challenge in COF synthesis is achieving high crystallinity, which is crucial for their performance. rsc.orgresearchgate.net The reversible nature of the boroxine linkage is advantageous for error correction during the crystallization process, but it also renders the linkage susceptible to hydrolysis, which can limit stability. researchgate.net Several strategies have been developed to control and improve the crystallinity of boroxine-linked COFs.
One effective approach is the management of interlayer interactions. nih.gov By integrating aromatic units with different electronic properties (e.g., fluoro-substituted and non-substituted) into the COF structure, self-complementary π-electronic forces can be established between the stacked 2D layers. nih.gov These attractive forces enhance the ordering during crystallization, leading to improved crystallinity and higher porosity. nih.gov
The reaction conditions also play a critical role. The synthesis of boroxine COFs is sensitive to temperature and the presence of water. rsc.org Fine-tuning these parameters, along with the use of modulators, can significantly improve the quality of the final material. rsc.org For example, finding a suitable solvent or solvent mixture that dissolves the monomers while promoting polymerization is a key challenge, particularly for dual-linkage systems. oaepublish.com
Beyond the direct synthesis of bulk crystalline powders, boroxine-linked COFs can be conceptualized as building blocks for larger, hierarchically ordered structures through supramolecular assembly. ncsu.edu In this approach, COF nanoparticles, or "colloids," are first synthesized and then guided to self-assemble into more complex architectures. nih.gov This assembly is driven by non-covalent interactions, such as hydrogen bonding or van der Waals forces, which can be programmed by modifying the surface of the COF colloids. nih.gov
The principles of supramolecular chemistry allow for the design of COF colloids that can interact in specific and directional ways. nih.gov For instance, by functionalizing the surface of boroxine COF particles with moieties capable of strong, directional hydrogen bonding, it is possible to control their aggregation into well-defined clusters or films. nih.gov This bottom-up approach, merging colloidal science with supramolecular chemistry, offers a pathway to creating functional materials with tailored structural and mechanical properties for applications in coatings and photonics. nih.gov
Supramolecular Architectures and Polymers
The dynamic covalent chemistry of boroxines extends beyond COFs to the creation of other complex supramolecular structures, including dendrimers and self-healing polymers.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Boron-based dendrimers and macrocycles can be constructed using a multicomponent assembly strategy. acs.orgnih.gov This method involves the condensation of functionalized arylboronic acids with specific ligands, such as dihydroxypyridines. acs.orgnih.gov
In one such system, the reaction between an arylboronic acid and 3,4-dihydroxypyridine leads to the formation of pentameric macrocycles, where five boronate esters are linked by dative B-N bonds. acs.orgnih.gov By using boronic acids functionalized with reactive groups like aldehydes, these macrocyclic cores can be further elaborated. A subsequent reaction with a primary amine results in dendritic nanostructures with a macrocyclic core and a periphery derived from the amine. acs.orgnih.gov This synthetic strategy allows for the precise construction of complex, organized assemblies with tailored peripheral functionalities. acs.orgnih.gov
The reversibility of the boroxine linkage is a key feature in the design of dynamic materials capable of self-healing and recycling. acs.orgacs.org Mechanically robust supramolecular thermosets have been fabricated using nitrogen-coordinated boroxines as dynamic cross-links. acs.org These materials are synthesized by the trimerization of poly(propylene glycol) (PPG) oligomers terminated with ortho-aminomethyl-phenylboronic acid groups. acs.org The resulting polymer network is held together by dynamic nitrogen-coordinated boroxine bonds.
The mechanical properties of these thermosets can be precisely tuned by adjusting the cross-linking density. acs.org For example, a system with a specific molar ratio of tri-functional to bi-functional PBA-terminated PPG precursors exhibited a tensile strength of approximately 31.96 MPa and a Young's modulus of around 298.5 MPa. acs.org The dynamic nature of the boroxine cross-links allows the material to be efficiently healed at mild temperatures (e.g., 55 °C) and recycled under pressure to regain its original mechanical strength. acs.org
Another approach utilizes the dynamic equilibrium between boroxines and boronic acids, which is sensitive to ambient humidity. nih.gov This principle has been used to create iminoboronate-based polymer networks that can self-heal without external energy input. nih.gov The presence of moisture facilitates the reversible cleavage and reformation of the B-O bonds, enabling the repair of damage at room temperature. nih.gov
Table 2: Properties of Boroxin-Containing Self-Healing Thermosets
| Polymer System | Cross-Link Type | Tensile Strength (MPa) | Healing/Recycling Conditions | Key Feature |
|---|---|---|---|---|
| N-boroxine-PPG | Nitrogen-Coordinated Boroxine | ~31.96 acs.org | Healing at 55 °C; Recycling at 60 °C and 4 MPa. acs.org | High mechanical strength and efficient thermal healing/recycling. acs.org |
| N-boroxine-PPG/PAA Composite | Nitrogen-Coordinated Boroxine & Hydrogen Bonds | 1.7 to 12.7 researchgate.net | Room temperature healing. researchgate.net | Mechanical properties tunable by varying PAA content. researchgate.net |
| Iminoboronate-based network | Dynamic Boroxine/Boronic Acid Equilibrium | Not specified | Ambient humidity. nih.gov | Spontaneous self-healing without external energy input. nih.gov |
| 4-VPBA Copolymer Thermoset | Boroxine | 9.3 to 27.5 acs.org | Water-induced healing. acs.org | Tunable mechanical properties and excellent recyclability. acs.org |
Emerging Applications and Future Directions in Boroxin, tris(1,1-dimethylethyl)- Research
The unique structural characteristics of Boroxin, tris(1,1-dimethylethyl)- position it as a compound of interest for several emerging applications in materials science. The combination of the reactive and thermally stable boroxine ring with the sterically hindering and solubilizing tert-butyl groups opens avenues for the creation of new materials with tailored properties.
One of the most promising areas of research for boroxine-based compounds is in the development of covalent organic frameworks (COFs) . These are crystalline porous polymers with a wide range of potential applications, including gas storage, separation, and catalysis. The on-surface synthesis of boroxine-based molecules has been demonstrated as a viable method for creating ordered, two-dimensional structures. mdpi.com The dehydration of boronic acids to form the boroxine ring is a key reaction in the synthesis of these frameworks. wikipedia.org While research has often focused on arylboronic acids, the principles can be extended to alkyl-substituted boroxines. The bulky tert-butyl groups of Boroxin, tris(1,1-dimethylethyl)- could play a crucial role in controlling the pore size and dimensionality of COFs, potentially leading to materials with high selectivity for specific molecules.
Another significant emerging application for boroxine chemistry is in the creation of self-healing materials . The reversible nature of the boroxine ring formation and hydrolysis is a key attribute for designing polymers that can repair themselves after damage. While studies have often utilized other boroxine derivatives, the fundamental chemistry is applicable. The incorporation of boroxine moieties into polymer backbones can create dynamic crosslinks that can break and reform, enabling the material to heal. The tert-butyl groups in Boroxin, tris(1,1-dimethylethyl)- could influence the dynamics of this process, potentially affecting the healing efficiency and the mechanical properties of the resulting polymer.
Future research on Boroxin, tris(1,1-dimethylethyl)- is poised to explore these and other advanced applications. Key research directions will likely include:
Synthesis and Polymerization Studies: Developing controlled polymerization methods to incorporate Boroxin, tris(1,1-dimethylethyl)- into various polymer architectures. This could lead to the creation of novel polymers with enhanced thermal stability and specific mechanical properties imparted by the bulky tert-butyl groups.
Development of Novel COFs: Investigating the use of Boroxin, tris(1,1-dimethylethyl)- as a building block for three-dimensional COFs. The steric hindrance of the tert-butyl groups could be leveraged to create unique porous structures with applications in gas separation and heterogeneous catalysis.
Advanced Self-Healing Systems: Exploring the kinetics and thermodynamics of the self-healing process in polymers containing Boroxin, tris(1,1-dimethylethyl)-. Understanding how the tert-butyl groups affect the reversibility of the boroxine crosslinks will be crucial for designing efficient and robust self-healing materials.
Surface Modification and Functionalization: Utilizing the reactivity of the boroxine ring to graft Boroxin, tris(1,1-dimethylethyl)- onto surfaces. This could be used to modify the properties of materials, such as their hydrophobicity, adhesion, and biocompatibility. The on-surface synthesis of boroxine-containing molecules has already shown promise in creating functionalized surfaces. mdpi.comresearchgate.net
Table of Research Findings on Related Boroxine Compounds:
| Application Area | Key Findings on Related Boroxine Compounds | Potential Relevance for Boroxin, tris(1,1-dimethylethyl)- |
| Covalent Organic Frameworks (COFs) | On-surface synthesis of boroxine-based molecules from naphthyl-boronic acid has been achieved, forming ordered structures. mdpi.com | The principles of on-surface synthesis could be applied to Boroxin, tris(1,1-dimethylethyl)- to create novel 2D and 3D COFs. |
| Self-Healing Materials | Boroxine chemistry is utilized to create dynamic covalent bonds in polymers, enabling self-healing properties. | The reversible nature of the boroxine ring in Boroxin, tris(1,1-dimethylethyl)- could be harnessed for developing new self-healing polymers. |
| Supramolecular Chemistry | Ferrocenylboroxines have been used as core structures for creating complex supermolecules. clockss.org | The well-defined structure of Boroxin, tris(1,1-dimethylethyl)- could serve as a scaffold for designing new supramolecular assemblies. |
| Organic Synthesis | Boroxines are recognized as effective alternatives to boronic acids in Suzuki–Miyaura coupling reactions. clockss.org | Boroxin, tris(1,1-dimethylethyl)- could potentially be used as a reagent in various cross-coupling reactions. |
While the direct application of Boroxin, tris(1,1-dimethylethyl)- in advanced materials is an area that requires more focused investigation, the foundational knowledge of boroxine chemistry and the known effects of tert-butyl groups provide a strong basis for future research and development. The exploration of this compound holds the promise of contributing to the next generation of advanced materials with unique and valuable properties.
Q & A
Q. What methods confirm the absence of catalytic metal impurities in tris(1,1-dimethylethyl)boroxin, which may skew reactivity studies?
- Methodological Answer : Employ ICP-MS to detect trace metals (e.g., Pd, Ni) below 1 ppm. Perform blank reactions with rigorously purified samples to verify metal-free activity. Use XPS or EPR to identify surface contaminants. Compare catalytic performance with commercial metal scavengers (e.g., QuadraSil MP) .
Literature and Theoretical Integration
Q. How should researchers align experimental findings on tris(1,1-dimethylethyl)boroxin with existing computational models of boronate ester formation?
- Methodological Answer : Replicate computational studies (e.g., DFT transition-state geometries) using experimental activation parameters (Eyring plots). Publish negative results (e.g., failed catalytic cycles) to refine theoretical assumptions. Collaborate with computational chemists to adjust force fields for bulky tert-butyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
